
4-Methylenethiochroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylenethiochroman is a sulfur-containing heterocyclic compound that belongs to the class of thiochromans. These compounds are structurally related to chromans, which are known for their diverse biological activities. The presence of a sulfur atom in the thiochroman ring imparts unique chemical and biological properties to this compound, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylenethiochroman can be synthesized through several methods. One common approach involves the substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to yield 3-(phenylthio)-propanoic acids. These intermediates then undergo intramolecular Friedel-Crafts acylation to produce thiochroman-4-ones . Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiochroman ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The scalability of the synthetic routes mentioned above would be crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Methylenethiochroman undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiochroman ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiochroman ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiochroman ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiochromans, and various substituted thiochromans, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methylenethiochroman has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing heterocycles.
Medicine: The unique structure of this compound makes it a candidate for drug development, particularly in the search for new antimicrobial and anticancer agents.
Industry: Its chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Methylenethiochroman and its derivatives often involves interaction with biological targets such as enzymes and receptors. The sulfur atom in the thiochroman ring can form strong interactions with metal ions and other electrophilic centers, influencing the compound’s biological activity. Specific pathways and molecular targets depend on the particular derivative and its intended application.
Comparison with Similar Compounds
Thiochroman-4-one: A closely related compound with a similar structure but different functional groups.
Thioflavones: Another class of sulfur-containing heterocycles with distinct biological activities.
Benzothiopyrans: Compounds structurally related to thiochromans but with different substitution patterns.
Uniqueness: 4-Methylenethiochroman stands out due to its specific substitution pattern and the presence of a methylene group, which can influence its reactivity and biological properties. Its unique structure allows for diverse chemical modifications, making it a versatile compound in research and development.
Properties
CAS No. |
59867-52-6 |
|---|---|
Molecular Formula |
C10H10S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
4-methylidene-2,3-dihydrothiochromene |
InChI |
InChI=1S/C10H10S/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-5H,1,6-7H2 |
InChI Key |
DLRKJIFFNNMDQM-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCSC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
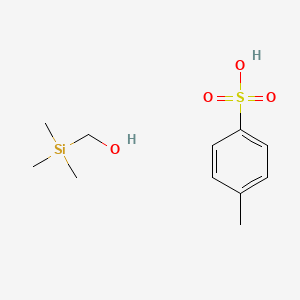
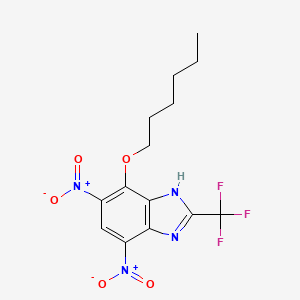
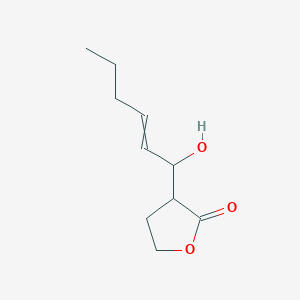
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohex-2-en-1-one](/img/structure/B14598150.png)
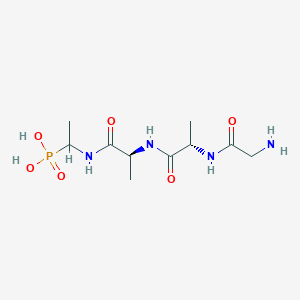
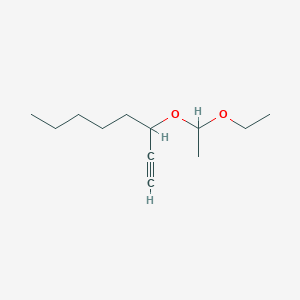
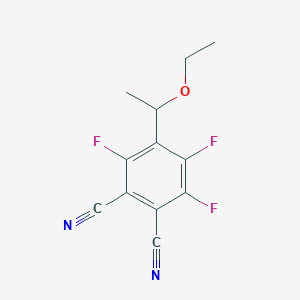


![2,2'-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane)](/img/structure/B14598175.png)



